molecular formula C6H6BKN4 B579821 Potassium Bis(1-pyrazolyl)borohydride CAS No. 18583-59-0

Potassium Bis(1-pyrazolyl)borohydride

Cat. No. B579821
CAS RN: 18583-59-0
M. Wt: 184.05
InChI Key: KIXPNQZZOUCWGN-UHFFFAOYSA-N
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Description

Potassium Bis(1-pyrazolyl)borohydride, also known as Potassium Dihydrobis(1-pyrazolyl)borate, is a chemical compound with the molecular formula C6H6BKN4 . It has a molecular weight of 186.07 g/mol . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of Potassium Bis(1-pyrazolyl)borohydride consists of a boron atom bonded to two pyrazolyl groups and a potassium ion . The compound’s InChI Key is KIXPNQZZOUCWGN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Potassium Bis(1-pyrazolyl)borohydride is a solid at 20°C . It has a melting point range of 165.0 to 169.0°C . The compound is slightly soluble in water .

Scientific Research Applications

Summary of the Application

Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

Methods of Application or Experimental Procedures

The most common route to prepare poly(pyrazolyl)borates is the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This transformation presents drawbacks such as difficult control of the reaction stoichiometry with possible formation of mixtures of dihydrobis(pyrazolyl)borates (Bpx), hydrotris(pyrazolyl)borates (Tpx) and tetrakis(pyrazolyl)borates (Tkpx), hazardous evolution of hydrogen gas under high temperature conditions, limited functional group scope due to their sensibility under reductant conditions and pyrazoles containing simultaneously electron-withdrawing and bulky substituents do not react under these conditions due to reduced nucleophilicity and higher steric hindrance .

Results or Outcomes Obtained

The success of this family of ligands resides in the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings . Despite the more than 4200 crystal structures of this type of complexes that have been described, the simultaneous pyrazole decoration with bulky and electron-withdrawing substituents has not been possible to date .

Safety And Hazards

Potassium Bis(1-pyrazolyl)borohydride is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319). When in contact with water, it releases flammable gas (H261) . If eye irritation persists, it is advised to get medical advice or attention (P337 + P313). The compound should be stored in a dry place and in a closed container (P402 + P404) .

properties

InChI

InChI=1S/C6H6BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXPNQZZOUCWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](N1C=CC=N1)N2C=CC=N2.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BKN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635728
Record name Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium Bis(1-pyrazolyl)borohydride

CAS RN

18583-59-0
Record name Potassium dihydridodi(1H-pyrazol-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Bis(1-pyrazolyl)borohydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5
Citations
M Mörtel, A Witt, FW Heinemann… - Inorganic …, 2017 - ACS Publications
Spin-crossover molecular switches [Fe II (H 2 B(pz) 2 ) 2 L] (L = novel phenanthroline-based ligands featuring photochromic diarylethene units; pz = 1-pyrazolyl) were synthesized and …
Number of citations: 40 pubs.acs.org
J Ru, F Yu, PP Shi, CQ Jiao, CH Li… - European Journal of …, 2017 - Wiley Online Library
In the search for multifunctional molecular materials, we designed an enantiopure pair of Fe II complexes with chiral, chelating (R)/(S)‐4,5‐pinenepyridyl‐2‐pyrazine ligands exhibiting …
M Mörtel, T Lindner, A Scheurer… - Inorganic …, 2019 - ACS Publications
1,10-Phenanthroline represents a well-known versatile ligand system finding many applications in chemistry, biology, and material science. The properties and thus the use of these …
Number of citations: 12 pubs.acs.org
R OH, R OR, R NR - tcichemicals.com
Reducing Agents Page 1 1 Please inquire for pricing and availability of listed products to our local sales representatives. Page 2 2 Please inquire for pricing and availability of listed …
Number of citations: 0 www.tcichemicals.com
R OH, R OR, R NR - tcichemicals.com
還元剤 Page 1 還元剤 Reducing Agents その他 シラン 金属ヒドリド ボロヒドリド ボラン アルミニウムヒドリド R 1 R 2 O R 1 R 2 OH R 1 R 2 O R 1 R 2 H H SS R 1 R 2 R 1 SH HSR 2 + Page 2 …
Number of citations: 0 www.tcichemicals.com

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